![molecular formula C19H16N2O3 B1211189 Alangimarine CAS No. 77156-16-2](/img/structure/B1211189.png)
Alangimarine
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Overview
Description
Alangimarine is a member of the class of isoquinolinonaphthyridines that is 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one bearing additional hydroxy, methoxy and vinyl substituents at positions 2, 3 and 12 respectively. It has a role as a plant metabolite. It is an isoquinolinonaphthyridine, a benzopyridoquinolizidine derivative, an aromatic ether, a member of phenols, an olefinic compound and an isoquinoline alkaloid.
Scientific Research Applications
Synthesis in Alkaloid Synthesis
Alangimarine, an Alangium alkaloid, has been a focal point in synthetic chemistry, particularly in the synthesis of complex organic compounds. Researchers have developed methods to synthesize alangimarine by reacting 3,4-dihydroisoquinolines with trimethylsilyl trifluoromethanesulphonate, which then react with lithio derivatives of 3-cyano-4-methylpyridines. These processes have broadened the understanding of alkaloid synthesis and their potential applications in pharmaceuticals and organic chemistry (Jahangir, Maclean, Brook, & Holland, 1986); (Jahangir, Brook, Maclean, & Holland, 1987).
Antimicrobial Activity
In the context of medicinal plants and traditional medicine, Alangium salviifolium, closely related to alangimarine, has been studied for its antimicrobial properties. The root extracts of Alangium salviifolium have demonstrated efficacy against various microbial strains, highlighting the potential of alangimarine in developing new antimicrobial agents (Pandian, Banu, & Ganesan, 2006).
Pharmacological Update
Alangium salviifolium has been extensively used in traditional medicine for treating various diseases. Its relevance in modern pharmacology is underlined by its efficacy against conditions such as hypertension, diabetes, and cancer. This indicates the potential of alangimarine in the development of new treatments and drugs (Panara et al., 2016).
properties
CAS RN |
77156-16-2 |
---|---|
Product Name |
Alangimarine |
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
12-ethenyl-2-hydroxy-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |
InChI |
InChI=1S/C19H16N2O3/c1-3-11-9-20-10-15-13(11)7-16-14-8-17(22)18(24-2)6-12(14)4-5-21(16)19(15)23/h3,6-10,22H,1,4-5H2,2H3 |
InChI Key |
JWOCTFIJQXTYOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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